molecular formula C14H17NO2 B8369648 1-Pentyl-1H-indole-5-carboxylic acid

1-Pentyl-1H-indole-5-carboxylic acid

Cat. No.: B8369648
M. Wt: 231.29 g/mol
InChI Key: NZHMMQLYQBMWOT-UHFFFAOYSA-N
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Description

1-Pentyl-1H-indole-5-carboxylic acid is an indole derivative featuring a pentyl chain at the 1-position and a carboxylic acid group at the 5-position of the indole ring. Its molecular formula is C₁₅H₁₇NO₂, with a molecular weight of 243.26 g/mol.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

1-pentylindole-5-carboxylic acid

InChI

InChI=1S/C14H17NO2/c1-2-3-4-8-15-9-7-11-10-12(14(16)17)5-6-13(11)15/h5-7,9-10H,2-4,8H2,1H3,(H,16,17)

InChI Key

NZHMMQLYQBMWOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=CC2=C1C=CC(=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 1-Pentyl-1H-indole-5-carboxylic acid with analogous indole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Properties/Applications
This compound C₁₅H₁₇NO₂ 243.26 1-Pentyl, 5-COOH Not reported Potential pharmaceutical intermediate; structural analog to synthetic cannabinoids
1-Methyl-1H-indole-5-carboxylic acid C₁₀H₉NO₂ 175.18 1-Methyl, 5-COOH 221–223 Research reagent; used in organic synthesis
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid C₂₀H₂₀N₂O₂ 320.38 7-Cyclopentylamino, 2-phenyl, 5-COOH Not reported Chemical research; handle with care per safety guidelines
Methyl-1-pentyl-1H-indole-3-carboxylate C₁₅H₁₇NO₂ 243.26 1-Pentyl, 3-COOCH₃ Not reported Synthetic cannabinoid derivative; studied in forensic contexts
Key Observations:
  • Substituent Effects: The pentyl chain in this compound increases molecular weight and lipophilicity compared to the methyl analog, likely enhancing lipid solubility but reducing water solubility . The 5-carboxylic acid group distinguishes it from Methyl-1-pentyl-1H-indole-3-carboxylate, where the ester group at the 3-position is associated with cannabinoid receptor binding .
  • Positional Isomerism :

    • The 5-carboxylic acid vs. 3-carboxylate substitution (as in Methyl-1-pentyl-1H-indole-3-carboxylate) demonstrates how electronic distribution across the indole ring affects reactivity and bioactivity. The 5-position may direct interactions toward different receptor sub-sites compared to the 3-position .

Q & A

Q. What are the recommended synthetic routes for 1-Pentyl-1H-indole-5-carboxylic acid, and what critical reaction conditions must be optimized?

Synthesis typically involves multi-step procedures, such as alkylation of the indole nitrogen followed by carboxylation. Critical conditions include:

  • Temperature control : Reflux in acetic acid (AcOH) for cyclization or condensation steps, as seen in analogous indole syntheses .
  • Catalysts : Use of sodium acetate to facilitate imine formation or cyclization reactions .
  • Purification : Column chromatography or recrystallization to isolate the final product.

Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediate structures using 1H^1H-NMR.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography : For definitive structural elucidation, use SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., pentyl chain at N1, carboxylic acid at C5) .
  • IR spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm1^{-1}) and N-H indole vibrations (~3400 cm1 ^{-1}).

Q. Table 1: Key Spectroscopic Parameters

TechniqueTarget SignalExpected Value/Feature
1H^1H-NMRPentyl chain protons (CH2_2)δ 1.2–1.6 (m), δ 4.2–4.5 (t, N-CH2_2)
13C^{13}C-NMRCarboxylic acid carbonylδ ~170 ppm
IRC=O stretch~1700 cm1^{-1}

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, face shields, and EN 166-compliant safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis steps to minimize inhalation risks.
  • Waste Disposal : Follow institutional guidelines for hazardous organic waste, as recommended in Safety Data Sheets .

Note : No occupational exposure limits are established, but assume acute toxicity until proven otherwise .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal stability data for this compound?

  • Experimental Design :
    • Conduct differential scanning calorimetry (DSC) to measure decomposition temperatures.
    • Perform thermogravimetric analysis (TGA) under nitrogen/air to assess mass loss profiles.
    • Compare stability across batches stored at varying temperatures (-20°C, 4°C, room temperature) with HPLC purity checks .
  • Data Analysis : Use Arrhenius plots to extrapolate degradation rates under accelerated conditions.

Key Consideration : Batch impurities (e.g., unreacted precursors) may artificially lower observed stability .

Q. What strategies mitigate batch-to-batch variability during synthesis?

  • Process Optimization :
    • Standardize reaction time, temperature, and solvent ratios (e.g., strict control of AcOH reflux duration) .
    • Use high-purity starting materials to minimize side reactions.
  • Quality Control :
    • Implement inline 1H^1H-NMR for real-time monitoring of intermediate formation.
    • Validate final product purity via HPLC-UV/ELSD (>95% purity threshold) .

Case Study : Analogous indole derivatives showed reduced variability when reaction moisture levels were controlled .

Q. How should contradictory data in pharmacological studies (e.g., receptor binding vs. cellular activity) be addressed?

  • Methodological Validation :
    • Replicate assays under identical conditions (e.g., cell line, buffer pH) to isolate variables.
    • Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Statistical Analysis : Apply ANOVA to identify outliers or systematic errors. Cross-validate with independent datasets .

Example : Inconsistent activity data for indole derivatives were resolved by identifying solvent-dependent aggregation .

Q. What experimental approaches are suitable for ecological impact assessment of this compound?

  • Tiered Testing :
    • Acute toxicity : Use Daphnia magna or algae growth inhibition assays (OECD 202/201).
    • Biodegradation : Perform OECD 301B tests to assess microbial breakdown.
  • Data Gaps : Current Safety Data Sheets lack ecotoxicological data; prioritize testing based on structural analogs .

Recommendation : Collaborate with environmental chemistry labs to design longitudinal soil mobility studies.

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